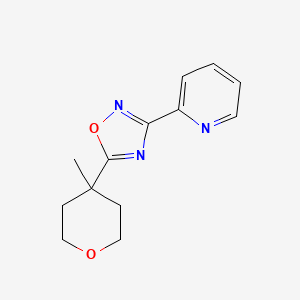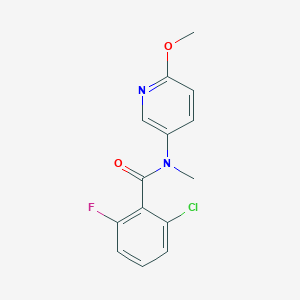![molecular formula C17H20F2N4O B7574322 4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide](/img/structure/B7574322.png)
4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide, also known as PF-06463922, is a small molecule inhibitor that targets the protein called ROS1. ROS1 is a receptor tyrosine kinase that is aberrantly activated in various cancers, including non-small cell lung cancer (NSCLC). PF-06463922 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for ROS1-positive NSCLC.
Mecanismo De Acción
4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide is a selective inhibitor of ROS1 kinase activity. ROS1 is a receptor tyrosine kinase that is aberrantly activated in various cancers, including NSCLC. Upon binding of its ligand, ROS1 activates downstream signaling pathways that promote cell proliferation and survival. This compound binds to the ATP-binding site of ROS1 and inhibits its kinase activity, thereby blocking downstream signaling and inducing cell cycle arrest and apoptosis in ROS1-positive cancer cells.
Biochemical and Physiological Effects
This compound has been shown to selectively inhibit ROS1 kinase activity in vitro and in vivo. In preclinical models of ROS1-positive NSCLC, this compound has been shown to induce cell cycle arrest and apoptosis, leading to inhibition of tumor growth and prolonged survival. This compound has also been shown to have minimal off-target effects on other kinases, indicating its high selectivity for ROS1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and formulated for in vitro and in vivo studies. It has shown high selectivity for ROS1 kinase activity and minimal off-target effects on other kinases, making it a useful tool for studying the role of ROS1 in cancer. However, this compound has limitations in terms of its specificity for ROS1. It has been shown to inhibit other kinases, such as ALK and MET, at higher concentrations, indicating the need for careful dose optimization in lab experiments.
Direcciones Futuras
There are several future directions for the development and application of 4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide. First, clinical trials are ongoing to evaluate the safety and efficacy of this compound in patients with ROS1-positive NSCLC. Second, combination therapies with other targeted agents or immunotherapies are being explored to enhance the efficacy of this compound in treating ROS1-positive NSCLC. Third, further preclinical studies are needed to investigate the potential of this compound in other ROS1-positive cancers, such as glioblastoma and cholangiocarcinoma. Finally, the development of more potent and selective ROS1 inhibitors is needed to overcome the limitations of this compound and improve the treatment of ROS1-positive cancers.
Métodos De Síntesis
The synthesis of 4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide involves several steps, starting with the reaction between 2-chloro-4-(difluoromethyl)quinazoline and N-methylcyclohexane-1-carboxamide to form 2-(difluoromethyl)-4-(N-methylcyclohexane-1-carboxamido)quinazoline. This intermediate is then reacted with 4-aminophenol to form this compound, the final product.
Aplicaciones Científicas De Investigación
4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide has been extensively studied in preclinical models of ROS1-positive NSCLC. In vitro studies have shown that this compound inhibits ROS1 kinase activity and downstream signaling pathways, leading to cell cycle arrest and apoptosis in ROS1-positive NSCLC cells. In vivo studies using xenograft models have demonstrated that this compound inhibits tumor growth and prolongs survival in mice with ROS1-positive NSCLC.
Propiedades
IUPAC Name |
4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N4O/c1-20-17(24)10-6-8-11(9-7-10)21-15-12-4-2-3-5-13(12)22-16(23-15)14(18)19/h2-5,10-11,14H,6-9H2,1H3,(H,20,24)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAQFRHEEHSFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-Hydroxypropyl)piperazin-1-yl]-(7-methoxy-3-methyl-1-benzofuran-2-yl)methanone](/img/structure/B7574241.png)
![N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7574245.png)
![1-(3,4-Difluorophenyl)-2-[2-(4-methylpyrazol-1-yl)ethylamino]ethanol](/img/structure/B7574266.png)

![N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-ethylsulfanylpyridine-3-carboxamide](/img/structure/B7574286.png)
![N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7574293.png)
![2-[3-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)propyl]-1,3-benzoxazole](/img/structure/B7574297.png)

![3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7574308.png)
![4-[4-[(1-Ethylimidazol-2-yl)methyl]piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7574327.png)
![1-[4-(4-Ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-3-(4-fluorophenoxy)propan-1-one](/img/structure/B7574330.png)


![N,N-dimethyl-1-[4-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]methanamine](/img/structure/B7574345.png)